
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a hexanone structure, which includes a chloro and methoxy substituent. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate typically involves the esterification of the corresponding acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
For industrial production, the synthesis may involve more efficient and scalable methods. One approach could be the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The raw materials are fed into the reactor, and the product is continuously removed, which can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the hexanone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding hydroxyl derivative.
Applications De Recherche Scientifique
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents. These features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
919802-05-4 |
|---|---|
Formule moléculaire |
C14H17ClO4 |
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
[(2S,3S)-1-chloro-3-methoxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C14H17ClO4/c1-3-7-11(18-2)12(13(15)16)19-14(17)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
INDRBVJBPBHAFT-RYUDHWBXSA-N |
SMILES isomérique |
CCC[C@@H]([C@@H](C(=O)Cl)OC(=O)C1=CC=CC=C1)OC |
SMILES canonique |
CCCC(C(C(=O)Cl)OC(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


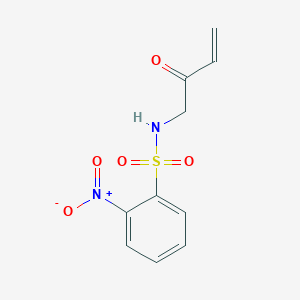
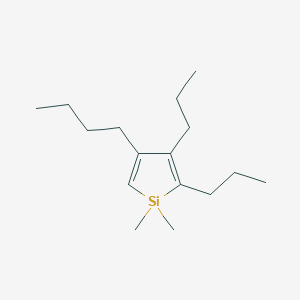
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)

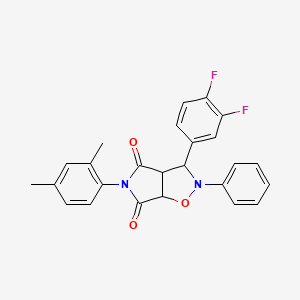
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)
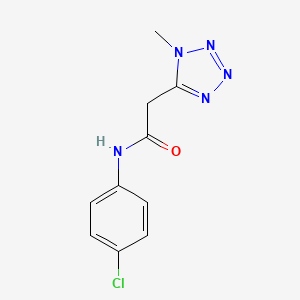
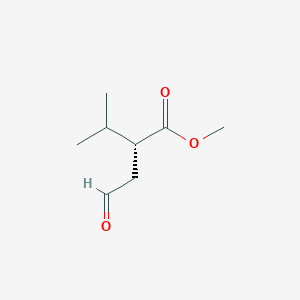
![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)
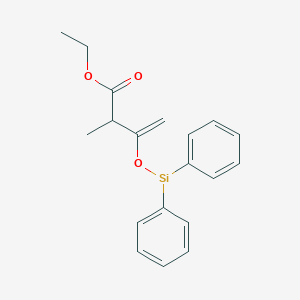
![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
